molecular formula C19H22O5 B190934 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one CAS No. 36413-96-4

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one

Cat. No. B190934
CAS RN: 36413-96-4
M. Wt: 330.4 g/mol
InChI Key: YSRYKTUWDVLRLA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . A specific synthesis method for a similar compound involves the reaction of isatins with 1,2-dibromoalkanes, followed by further reaction with NaN3 in DMF .


Molecular Structure Analysis

The molecular structure of coumarin derivatives can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring . The crystal structure of similar compounds and their hydrates have been determined, and their crystal packing analyzed in terms of the interaction energy of different intermolecular interactions .


Chemical Reactions Analysis

Coumarin derivatives have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives have been studied extensively . For example, the moisture content, density, optical properties, water absorption, water solubility, water vapor transmission rate, and antioxidant properties of similar compounds have been analyzed .

Scientific Research Applications

Biological Screening

  • Cytotoxic and Bactericidal Activity: Certain derivatives of 7-hydroxy-chromen-2-one have shown significant cytotoxic activity and bactericidal properties. This suggests potential applications in developing treatments for various bacterial infections and possibly in cancer research (Khan et al., 2003).

Synthesis and Biological Activities

  • Antibacterial, Antifungal, and Antioxidant Activity: Derivatives of 7-hydroxy-chromen-2-one have been synthesized and shown to exhibit a broad spectrum of antibacterial activities, potent antifungal activity against Candida albicans, and excellent antioxidant activity (Khan et al., 2004).

Antioxidant Activity and Molecular Docking Studies

  • Potent Antioxidant Activity: Novel chromeno carbamodithioate analogues have demonstrated potent antioxidant activity. Molecular docking studies also suggest potential for these compounds to interact beneficially with certain enzymes (Bandari et al., 2017).

Antimicrobial and Antioxidant Screening

  • Antimicrobial and Antioxidant Properties: New hydroxy-pyrazolyl-chromen-4H-ones and their derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, showing promising results in these areas (Hatzade et al., 2008).

Molecular Modeling for Anticancer Drugs

  • Potential in Anticancer Drug Development: Research on chromene derivatives has indicated potential as leads for the development of new anticancer drugs, through studies involving molecular modeling and DNA intercalation (Santana et al., 2020).

Safety And Hazards

Coumarin and its derivatives are generally considered safe, but they do have some potential hazards. For example, they can inhibit the synthesis of vitamin K, which is a key component in blood clotting . This can lead to an increased risk of bleeding, especially in individuals with bleeding disorders or those taking certain medications .

Future Directions

The future directions for research on “7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one” and similar compounds are vast. Given their wide range of biological activities, these compounds are likely to continue to be a focus of research in the fields of medicinal chemistry and drug discovery . Further studies could explore their potential uses in treating various diseases, as well as their safety and efficacy in clinical settings .

properties

IUPAC Name

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,22H,4,8,11H2,1-3H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRYKTUWDVLRLA-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418513
Record name 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one

CAS RN

36413-96-4
Record name NSC286307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Reactant of Route 3
7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Reactant of Route 4
7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Reactant of Route 5
7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Reactant of Route 6
7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.